2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
Overview
Description
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid is a heterocyclic compound that contains a triazole ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds bound to their targets can display slow association and dissociation rates, high-affinity, and high cellular efficacy . The binding is often predominantly entropically driven, with an important contribution coming from the greater flexibility of the target in the ligand-bound state .
Biochemical Pathways
Similar compounds have been shown to exhibit a wide range of bioactivities, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Analysis
Biochemical Properties
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase suggests that this compound may have implications in managing conditions like diabetic complications. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it may upregulate antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage. Furthermore, its impact on inflammatory pathways suggests potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, its interaction with aldose reductase involves binding to the enzyme’s active site, thereby inhibiting its function and reducing the conversion of glucose to sorbitol. This inhibition can help mitigate the accumulation of sorbitol, which is associated with diabetic complications. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time Long-term studies have indicated that its effects on cellular function can persist, suggesting potential for sustained therapeutic benefits
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage . At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, there may be toxic or adverse effects, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, binding to plasma proteins can influence its distribution in the bloodstream and its delivery to target tissues. Additionally, transporters in cell membranes can facilitate its uptake and efflux, impacting its intracellular concentration and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. For example, its presence in the mitochondria may enhance the organelle’s antioxidant capacity, while localization to the endoplasmic reticulum could influence protein folding and stress responses. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid typically involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out at elevated temperatures, usually around 70°C, for a duration of 90 minutes to 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1H-1,2,4-triazole-3-carboxylic acid
- 4-amino-1,2,4-triazole
- 3,5-dimethyl-1H-1,2,4-triazole
Uniqueness
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid is unique due to its specific structure, which includes both a triazole ring and an acetic acid moiety.
Properties
IUPAC Name |
2-(5-oxo-1H-1,2,4-triazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFVZXRMPZYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372557-29-3 | |
Record name | 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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